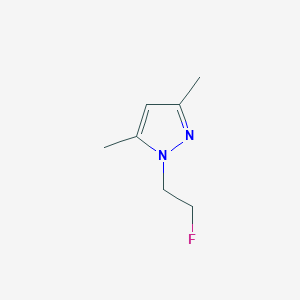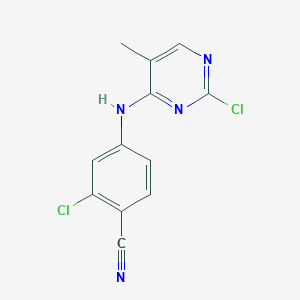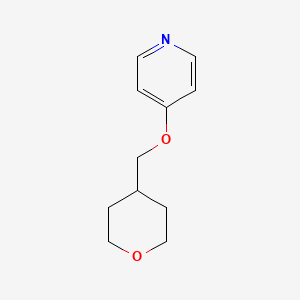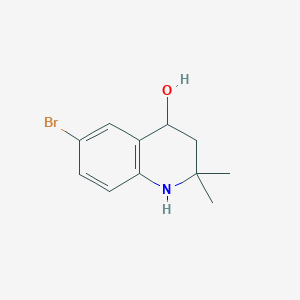
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol
描述
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for industrial applications.
化学反应分析
Types of Reactions: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium nitrite under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromo-2,2-dimethyl-3,4-dihydroquinolin-4-one.
Reduction: Formation of 2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
科学研究应用
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but differ in the substitution pattern.
6-Bromo-2,3-dihydroquinolin-4(1H)-one: Similar structure but lacks the dimethyl groups at the 2nd position.
2,2-Dimethyl-3,4-dihydro-1H-quinolin-4-ol: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is unique due to the combination of the bromine atom, dimethyl groups, and hydroxyl group, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-10(14)8-5-7(12)3-4-9(8)13-11/h3-5,10,13-14H,6H2,1-2H3 |
InChI 键 |
HQEJIXFCZSKXSW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(N1)C=CC(=C2)Br)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
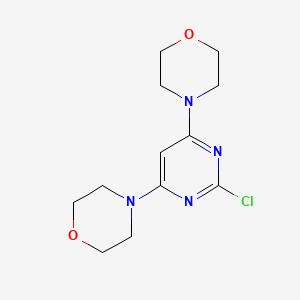
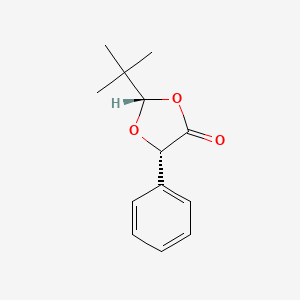
![1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8647884.png)
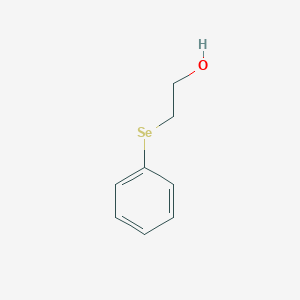
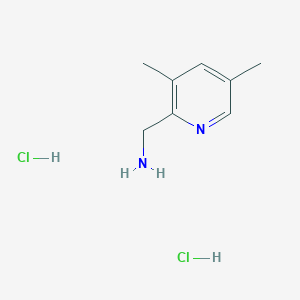
![Ethyl 3-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8647909.png)
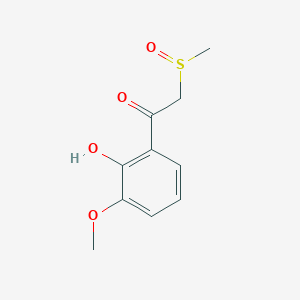
![(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-hydrazine](/img/structure/B8647934.png)
![7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8647948.png)
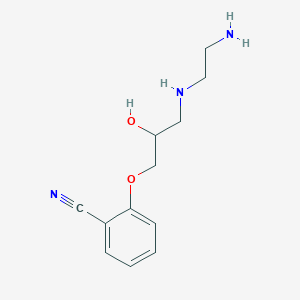
![[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester](/img/structure/B8647963.png)
